

# Physicochemical characteristics of "6-Oxa-2-azaspiro[3.5]nonane"

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## Compound of Interest

Compound Name: 6-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B595181

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## In-Depth Technical Guide to 6-Oxa-2-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Oxa-2-azaspiro[3.5]nonane** is a saturated heterocyclic organic compound featuring a unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are joined by a single common carbon atom.<sup>[1]</sup> This rigid, three-dimensional structure has garnered interest in medicinal chemistry as a versatile scaffold for the design of novel therapeutic agents.<sup>[2]</sup> Its distinct architecture allows for precise spatial orientation of substituents, a desirable characteristic for optimizing drug-target interactions. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of **6-Oxa-2-azaspiro[3.5]nonane**.

## Physicochemical Characteristics

The physicochemical properties of **6-Oxa-2-azaspiro[3.5]nonane** and its common salt forms are crucial for its application in drug development, influencing factors such as solubility, absorption, and distribution. While extensive experimental data for the free base is not readily available in the public domain, key properties have been compiled from various sources.

Table 1: Physicochemical Properties of **6-Oxa-2-azaspiro[3.5]nonane** and its Salts

Property	6-Oxa-2-azaspiro[3.5]nonane	6-Oxa-2-azaspiro[3.5]nonane Hydrochloride	6-Oxa-2-azaspiro[3.5]nonane Oxalate
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO[3]	C <sub>7</sub> H <sub>14</sub> CINO[4]	C <sub>9</sub> H <sub>15</sub> NO <sub>5</sub> [5]
Molecular Weight	127.18 g/mol [3]	163.64 g/mol [4]	217.22 g/mol [5]
CAS Number	1214875-08-7[3]	1359656-29-3[4]	1389264-15-6[5]
Appearance	-	Solid	Crystalline Solid[5]
Melting Point	Not available	Not available	131-136 °C[5]
Boiling Point	Not available	Not available	Not available
pKa	Not available	Not available	Not available
Solubility	The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding, influencing its solubility in polar solvents.[2]	Likely soluble in water and polar organic solvents.	The oxalate salt form is intended to enhance stability and solubility.[5]
Predicted XlogP	0.0[6]	-	-

Table 2: Computed Properties of **6-Oxa-2-azaspiro[3.5]nonane**

Property	Value
Monoisotopic Mass	127.09972 Da[6]
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	121.0 Å <sup>2</sup> [6]

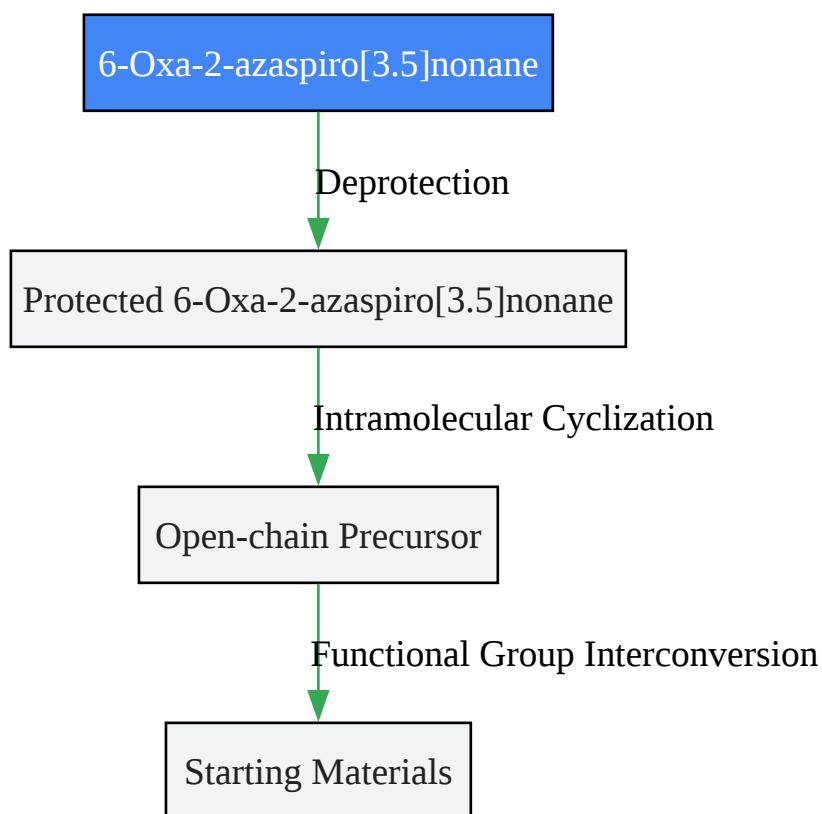
## Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Oxa-2-azaspiro[3.5]nonane** are not extensively published in peer-reviewed literature; however, its preparation is mentioned in the

patent literature as an intermediate for more complex molecules. The synthesis of related azaspirocycles provides a likely synthetic strategy.

## Synthesis of 6-Oxa-2-azaspiro[3.5]nonane (General Approach)

A plausible synthetic route, based on the synthesis of analogous spirocyclic amines, would involve the construction of the spirocyclic core followed by functional group manipulations. A general retrosynthetic analysis is presented below.



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Caption: Retrosynthetic analysis for **6-Oxa-2-azaspiro[3.5]nonane**.

A patent describes the use of **6-Oxa-2-azaspiro[3.5]nonane** in the synthesis of KRAS modulators. The synthesis of a key intermediate is detailed, which involves the formation of the **6-oxa-2-azaspiro[3.5]nonane** ring system.<sup>[7]</sup>

Experimental Procedure (adapted from patent literature):

The synthesis involves the reaction of a suitably substituted azetidine precursor with a reagent that facilitates the formation of the tetrahydropyran ring. For example, a key step involves the reaction of 3-[1-benzyloxy-3-[tert-butyl(dimethyl)silyl]oxy-propyl]-1-tert-butoxycarbonyl-azetidine-3-carboxylic acid with pyridinium p-toluenesulfonate (PPTS) in tetrahydrofuran (THF) at elevated temperatures to construct the **6-oxa-2-azaspiro[3.5]nonane** core.<sup>[7]</sup> Subsequent deprotection steps would then yield the final product.

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **6-Oxa-2-azaspiro[3.5]nonane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azetidine and tetrahydropyran rings. The chemical shifts and coupling patterns would be indicative of the rigid spirocyclic framework. For a derivative, 7-methyl-**6-oxa-2-azaspiro[3.5]nonane** hydrochloride, a broad singlet for the two amine protons has been reported at  $\delta$  9.47 ppm, along with multiplets for the spirocyclic framework protons.<sup>[2]</sup>
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would provide evidence for the seven unique carbon atoms in the structure, with chemical shifts corresponding to the different chemical environments within the azetidine and tetrahydropyran rings.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 127.09972 Da.<sup>[6]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for C-H, C-N, and C-O stretching and bending vibrations, consistent with the functional groups present in the molecule.

## Applications in Drug Discovery

The rigid, three-dimensional nature of the **6-oxa-2-azaspiro[3.5]nonane** scaffold makes it an attractive building block in drug discovery.<sup>[2]</sup> Spirocyclic systems are increasingly utilized to

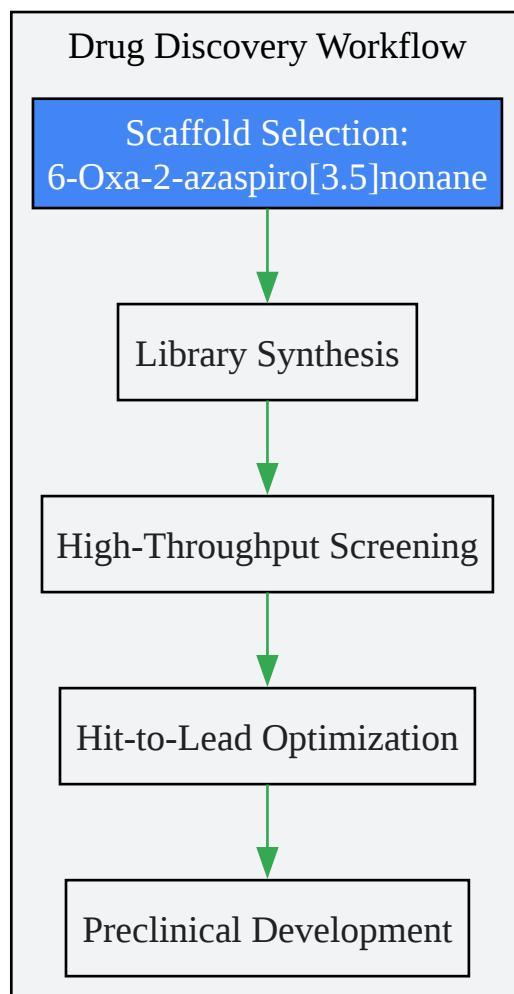
explore novel chemical space and to develop drug candidates with improved pharmacological profiles.

## Role as a Bioisostere

Spirocyclic scaffolds such as **6-oxa-2-azaspiro[3.5]nonane** can serve as bioisosteres for more common cyclic structures like piperidine or morpholine. This substitution can lead to enhanced metabolic stability, improved solubility, and more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

## Use in Targeted Therapy

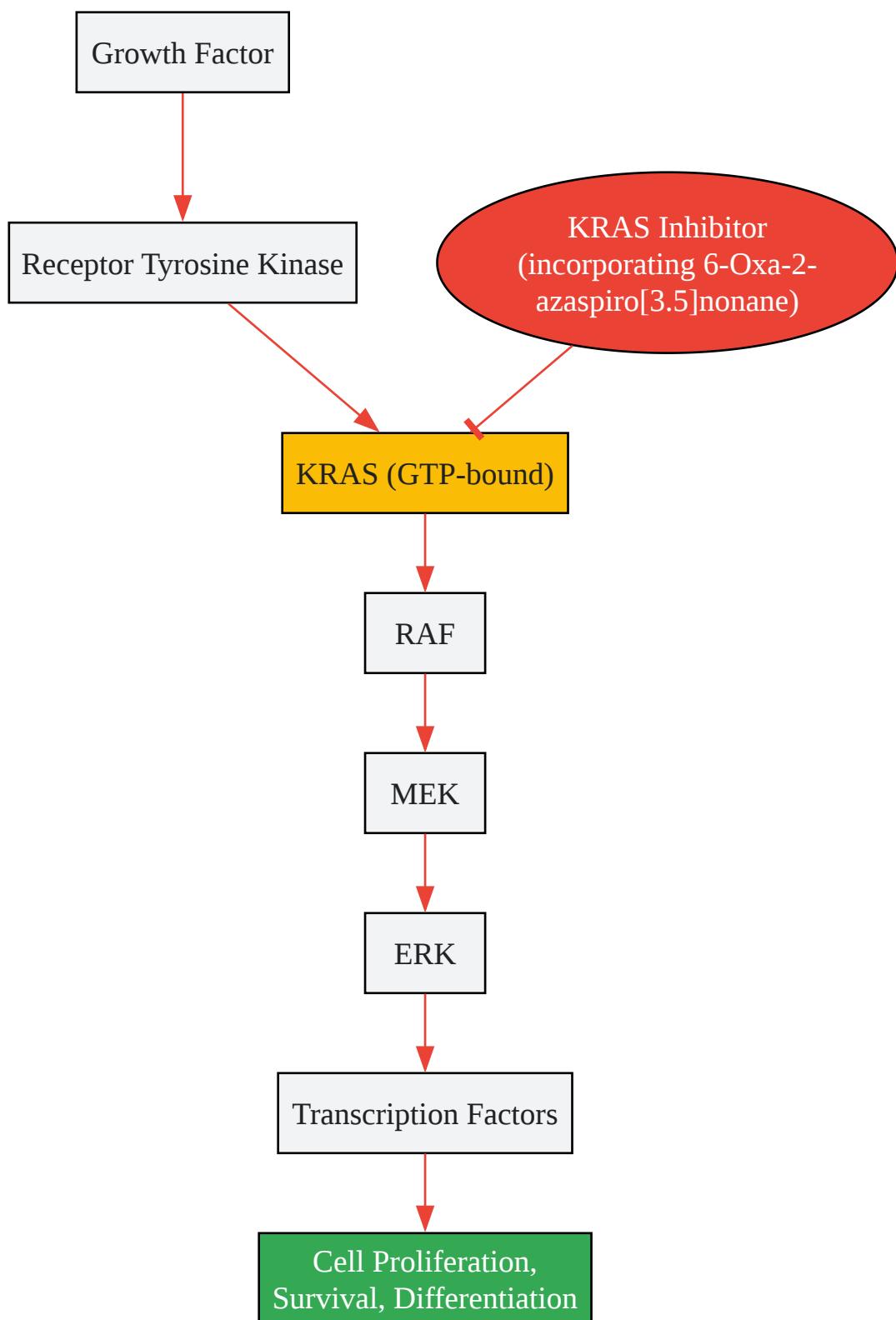
A patent has disclosed the use of **6-Oxa-2-azaspiro[3.5]nonane** as a building block in the synthesis of novel KRAS modulators.<sup>[7]</sup> KRAS is a key protein in cell signaling pathways, and its mutants are implicated in various cancers. The development of inhibitors targeting mutant KRAS is a significant area of cancer research.



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Caption: Drug discovery workflow utilizing **6-Oxa-2-azaspiro[3.5]nonane**.

While specific signaling pathways directly modulated by **6-Oxa-2-azaspiro[3.5]nonane** itself have not been reported, its incorporation into molecules targeting enzymes like mutant KRAS suggests its utility in modulating critical cellular signaling cascades, such as the MAPK pathway.<sup>[7]</sup>



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Caption: Potential role in modulating the MAPK signaling pathway.

## Conclusion

**6-Oxa-2-azaspiro[3.5]nonane** is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure provides a rigid framework for the development of novel therapeutics with potentially improved physicochemical and pharmacological properties. While detailed experimental data on the parent compound is limited, its utility has been demonstrated in the synthesis of complex molecules targeting important disease pathways. Further research into the synthesis, characterization, and biological activity of derivatives of **6-Oxa-2-azaspiro[3.5]nonane** is warranted to fully explore its potential in the development of next-generation therapeutics.

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